4-methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzaldehyde
Description
4-Methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzaldehyde is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a benzaldehyde moiety. The pyrazolo[3,4-d]pyrimidine scaffold is a bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The methyl group at N1 of the pyrazolo-pyrimidine ring enhances steric stability, while the 4-oxo group contributes to hydrogen-bonding interactions .
Properties
IUPAC Name |
4-methoxy-3-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-18-14-12(6-17-18)15(21)19(9-16-14)7-11-5-10(8-20)3-4-13(11)22-2/h3-6,8-9H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWAMYLXAWTJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC3=C(C=CC(=C3)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzaldehyde typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Introduction of the benzaldehyde moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with 4-methoxybenzaldehyde under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: 4-methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzoic acid.
Reduction: 4-methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel inhibitors targeting specific enzymes or receptors, such as cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs)
Biological Studies: It is used in studies to understand the biological pathways and mechanisms involved in diseases such as cancer.
Pharmaceutical Development: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs), which are involved in cell cycle regulation and signal transduction pathways
Pathways Involved: By inhibiting these enzymes, the compound can alter cell cycle progression, induce apoptosis, and inhibit cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Pyrazolo[3,4-d]Pyrimidine Derivatives
Ethyl 2-(1-Methyl-4-Oxo-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidin-5-Yl)Acetate (C10H12N4O3)
- Structural Differences : Replaces the benzaldehyde group with an ethyl acetate side chain.
- Properties : Lower molecular weight (236.23 g/mol vs. ~355 g/mol for the target compound) and higher solubility in polar solvents due to the ester group .
- Synthetic Utility : Serves as a precursor for carboxylic acid derivatives (e.g., 2-{1-methyl-4-oxo...}acetic acid, CAS 923138-37-8) via hydrolysis .
3-Hydroxy-1-(2-Hydroxy-Propyl)-4-(4-Methyl-Benzoyl)-5-(4-Propyl-Phenyl)-1,5-Dihydro-Pyrrol-2-One
- Structural Differences : Substitutes the pyrazolo-pyrimidine core with a pyrrol-2-one ring. The benzaldehyde is replaced by a 4-propylphenyl group.
- Properties : Higher melting point (248–250°C) due to strong intermolecular hydrogen bonding from hydroxyl groups .
Benzaldehyde-Substituted Analogs
4-Propyl Benzaldehyde Derivatives
- Example : 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-propyl-phenyl)-1,5-dihydro-pyrrol-2-one .
- This contrasts with the methoxy group in the target compound, which may increase polarity.
3-Trifluoromethyl Benzaldehyde Derivatives
- Example : 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one .
- Properties: The electron-withdrawing CF3 group reduces electron density on the benzene ring, altering reactivity in subsequent reactions. This derivative showed a lower yield (9%) compared to non-fluorinated analogs .
Fused Heterocyclic Systems
4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-Yl)Thieno[3,2-d]Pyrimidine
- Structural Differences: Integrates a thieno[3,2-d]pyrimidine ring instead of benzaldehyde.
- Synthetic Efficiency : Achieved 82% yield via Vilsmeier–Haack formylation and cyclization, suggesting robust methodology for fused systems .
- Thermal Stability: Melting points for similar fused systems (e.g., 4-(4-methoxyphenyl)-3,7-dimethyl-4,6-dihydropyrazolo-pyrano-pyrimidine) exceed 300°C, indicating high thermal stability .
Discussion of Research Findings
- Synthetic Flexibility : The pyrazolo[3,4-d]pyrimidine core allows diverse substitutions at N1 and C5 (e.g., methyl groups, benzaldehyde derivatives), enabling tailored physicochemical properties .
Biological Activity
4-Methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Structural Characteristics
The compound has a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core linked to a methoxy-substituted benzaldehyde moiety. This structural configuration is believed to enhance its biological activity through multiple pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit epidermal growth factor receptor (EGFR) signaling pathways, leading to reduced cell proliferation in lung and colorectal cancer models .
- Induction of Apoptosis : Certain derivatives have been demonstrated to induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio and causing cell cycle arrest at the S and G2/M phases. This suggests that the compound may act as a potent apoptotic inducer .
- Antimicrobial Activity : The pyrazolo[3,4-d]pyrimidine scaffold has also been associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains through mechanisms such as biofilm inhibition and quorum sensing disruption .
Efficacy in Preclinical Studies
Several preclinical studies have evaluated the efficacy of this compound and its derivatives:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung) | 8.21 | EGFR Inhibition |
| Study 2 | HCT-116 (Colorectal) | 19.56 | EGFR Inhibition |
| Study 3 | Various Bacteria | 0.25 - 0.50 | Antimicrobial Activity |
These findings highlight the compound's potential as both an anticancer agent and an antimicrobial agent.
Case Studies
- EGFR Inhibition : A study focusing on new derivatives demonstrated that one compound exhibited an IC50 value of 0.016 µM against wild-type EGFR and showed promising results against mutant forms as well . This underscores the potential for developing targeted therapies for resistant cancer types.
- Antimicrobial Properties : Another study synthesized a series of pyrazole derivatives that were tested for their antibacterial properties. One derivative exhibited MIC values between 0.25 and 0.50 µg/mL against pathogenic isolates, indicating strong antibacterial activity compared to standard antibiotics .
Q & A
Q. Key Parameters :
- Solvents : Ethanol, dimethyl sulfoxide (DMSO), or toluene for solubility and reactivity optimization .
- Catalysts : Triethylamine or Pd-based catalysts for regioselective coupling .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. Table 1: Representative Synthetic Conditions for Analogous Compounds
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Core Formation | DMSO | None | 62–77 | |
| Alkylation | Ethanol | K₂CO₃ | 55–68 | |
| Methoxylation | Toluene | NaOMe | 70–85 |
Basic: How is the molecular structure of this compound validated?
Answer:
Structural confirmation employs:
Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), aldehyde (δ ~9.8 ppm), and pyrimidine proton signals .
- LC-MS : Molecular ion peak ([M+H]⁺) to verify molecular weight .
X-ray Crystallography : Resolves spatial arrangement of the pyrazolo[3,4-d]pyrimidine core and substituents .
Example : In a related pyrazolo[3,4-d]pyrimidine derivative, X-ray analysis confirmed a planar core with a dihedral angle of 12.5° between the pyrimidine and benzaldehyde groups .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
Yield optimization involves:
Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance reactivity for cyclization steps .
Temperature Control : Reflux conditions (80–100°C) improve kinetics for alkylation .
Catalyst Tuning : Transition metals (e.g., Pd) or organocatalysts for regioselective coupling .
Case Study : A similar compound achieved 85% yield using DMSO at 90°C with triethylamine, versus 55% in ethanol at room temperature .
Advanced: How do structural modifications impact biological activity?
Answer:
Structure-activity relationship (SAR) studies focus on:
Pyrimidine Core : Electron-withdrawing groups (e.g., oxo) enhance kinase inhibition .
Benzaldehyde Substituent : Methoxy groups improve solubility and target binding .
Methylene Linker : Flexibility influences conformational stability in enzyme pockets .
Q. Table 2: Biological Activity of Pyrazolo[3,4-d]Pyrimidine Derivatives
| Derivative | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| CBS-1 (Analog) | A549 Lung Cancer | 12.3 | |
| Compound 29 (Analog) | Caspase-3 | 8.7 |
Advanced: How to resolve contradictions in biological assay data?
Answer:
Contradictions arise from:
Purity Issues : HPLC analysis (>98% purity) ensures reproducible results .
Assay Variability : Cross-validation using apoptosis markers (e.g., caspase-3) and cell cycle arrest assays .
In Vivo vs. In Vitro : Pharmacokinetic profiling (e.g., bioavailability) explains efficacy gaps .
Example : A pyrazolo[3,4-d]pyrimidine analog showed 90% in vitro cytotoxicity but only 40% tumor reduction in vivo due to metabolic instability .
Advanced: What computational methods predict binding modes?
Answer:
Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases .
DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) .
MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Key Finding : A derivative with a 4-methoxy group showed stronger hydrogen bonding to EGFR (ΔG = −9.2 kcal/mol) than non-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
